molecular formula C24H22O6 B14328682 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one CAS No. 111436-91-0

5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one

Cat. No.: B14328682
CAS No.: 111436-91-0
M. Wt: 406.4 g/mol
InChI Key: YYAMMIAETGRBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of benzyloxy and methoxy groups attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as o-hydroxyaryl ketones.

    Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through etherification reactions using benzyl bromide and a suitable base.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into other functional groups.

    Substitution: The benzyloxy and methoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., benzyl bromide) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing groups, while reduction may yield simpler benzofuran derivatives.

Scientific Research Applications

5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the benzyloxy groups, making it less hydrophobic.

    5,7-Dibenzyloxy-2-benzofuran-1(3H)-one: Lacks the methoxy groups, affecting its reactivity and solubility.

    5-Methoxy-7-benzyloxy-2-benzofuran-1(3H)-one: Contains only one benzyloxy and one methoxy group, leading to different chemical properties.

Uniqueness

5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. These properties make it a valuable compound for various scientific research applications.

Properties

CAS No.

111436-91-0

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

IUPAC Name

5,7-bis(phenylmethoxymethoxy)-3H-2-benzofuran-1-one

InChI

InChI=1S/C24H22O6/c25-24-23-20(15-28-24)11-21(29-16-26-13-18-7-3-1-4-8-18)12-22(23)30-17-27-14-19-9-5-2-6-10-19/h1-12H,13-17H2

InChI Key

YYAMMIAETGRBDM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)OCOCC3=CC=CC=C3)OCOCC4=CC=CC=C4)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.